Exifone

Overview

Description

Exifone is a chemical compound known for its role as a selective activator of histone deacetylase 1 (HDAC1). It has been studied for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exifone involves the reaction of 2,3,4-trihydroxybenzaldehyde with 3,4,5-trihydroxybenzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Exifone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound can lead to the formation of hydroquinones.

Substitution: This compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC1 activation.

Biology: Investigated for its role in modulating gene expression through HDAC1 activation.

Medicine: Explored as a therapeutic agent for neurodegenerative diseases due to its neuroprotective properties.

Industry: Potential applications in the development of new drugs and therapeutic agents

Mechanism of Action

Exifone exerts its effects primarily through the activation of HDAC1. It binds to both free and substrate-bound HDAC1, increasing the enzyme’s deacetylase activity. This leads to the deacetylation of histones, resulting in changes in gene expression. This compound’s neuroprotective effects are attributed to its ability to enhance DNA repair and protect neurons from genotoxic stress .

Comparison with Similar Compounds

Similar Compounds

Fluoxetine: An antidepressant that also affects HDAC1 activity.

Valproic Acid: A mood stabilizer with HDAC inhibitory properties.

Trichostatin A: A potent HDAC inhibitor used in research

Uniqueness of Exifone

This compound is unique in its selective activation of HDAC1, whereas many other compounds act as inhibitors. This selective activation makes this compound a promising candidate for therapeutic applications in neurodegenerative diseases, as it can enhance DNA repair and protect neurons without the broad-spectrum effects of HDAC inhibitors .

Biological Activity

Exifone is a small polyphenolic compound that has garnered attention for its biological activity, particularly as a potent activator of histone deacetylase 1 (HDAC1). Its potential therapeutic applications have been studied extensively in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound primarily functions by activating HDAC1, which plays a critical role in regulating gene expression through histone modification. The compound acts as a mixed, non-essential activator of HDAC1, capable of binding to both free and substrate-bound forms of the enzyme. This interaction enhances the deacetylation activity of HDAC1, leading to decreased levels of histone acetylation in cells .

Key Findings:

- Binding Kinetics : Biolayer interferometry studies indicate that this compound preferentially binds to HDAC1 compared to other class I HDACs and CDK5, which are also implicated in neurodegeneration .

- Neuroprotective Effects : this compound treatment has been shown to provide neuroprotection against genotoxic stress in human induced pluripotent stem cell (iPSC)-derived neuronal models. This includes significant reductions in neuronal death under oxidative stress conditions .

Table 1: Summary of Key Studies on this compound

Case Study: Neuroprotection in Tauopathy

A significant study involved patient-derived iPSC models from individuals with frontotemporal dementia (FTD) exhibiting tau pathology. In this context, this compound treatment resulted in:

- Reduction of Neuronal Death : Over 60% neuronal death was observed in untreated tauopathy neurons when exposed to rotenone, whereas this compound-treated neurons showed less than 10% death .

- Mechanistic Insights : The study linked this compound's neuroprotective effects to its ability to activate DNA damage response pathways via HDAC1 activity .

Implications for Therapeutic Use

The findings surrounding this compound's biological activity suggest promising implications for its use as a therapeutic agent in neurodegenerative diseases. By modulating HDAC1 activity, this compound may help mitigate cognitive decline and protect neuronal integrity.

Potential Applications:

- Alzheimer's Disease : As a treatment option aimed at improving cognitive function and reducing neurodegeneration.

- Parkinson's Disease : To address cognitive deficits associated with the disease progression.

- Other Neurodegenerative Disorders : Further research may expand its applications beyond AD and PD.

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying Exifone’s neuroprotective mechanisms in age-related cognitive decline?

- Methodological Answer : Preclinical studies often employ transgenic mouse models (e.g., Alzheimer’s disease [AD] models with Tau tangles or amyloid-beta plaques) to assess this compound’s ability to activate HDAC1 and repair oxidative DNA damage . For cognitive evaluation, contextual fear conditioning and Morris Water Maze (MWM) tests are validated tools to measure memory improvement post-treatment . Researchers should pair these behavioral assays with biomarkers like 8-oxoguanine (8-oxoG) levels to quantify oxidative DNA damage .

| Key Experimental Parameters |

|---|

| Model: HDAC1-deficient mice |

| Dosage: 50–100 mg/kg (oral) |

| Endpoints: HDAC1 activity, 8-oxoG levels, cognitive task performance |

Q. How can HDAC1 activation by this compound be mechanistically distinguished from other histone deacetylase inhibitors?

- Methodological Answer : Use chromatin immunoprecipitation sequencing (ChIP-seq) to map HDAC1-specific binding sites in neuronal DNA repair pathways . Compare this compound’s HDAC1 activation profile with pan-HDAC inhibitors (e.g., vorinostat) via in vitro enzymatic assays, focusing on substrate specificity and inhibition constants (Ki) . Additionally, RNA interference (siRNA knockdown) of HDAC1 in neuronal cell lines can isolate this compound’s target specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s preclinical efficacy and clinical hepatotoxicity?

- Methodological Answer : Design in vitro hepatotoxicity screens using primary human hepatocytes to identify dose-dependent cytotoxicity thresholds . Cross-reference these with murine metabolic studies to assess species-specific differences in this compound’s pharmacokinetics (e.g., cytochrome P450 metabolism) . Computational modeling (e.g., quantitative structure-activity relationship, QSAR) can predict structural analogs with reduced liver toxicity while retaining HDAC1 activation .

| Contradictory Data Analysis |

|---|

| Preclinical : Improved cognition in AD mice |

| Clinical : Liver damage in human trials (1980s) |

| Resolution : Species-specific metabolic profiling and toxicity screens |

Q. What strategies optimize this compound’s therapeutic index for neurodegenerative disease research?

- Methodological Answer : Employ prodrug formulations to enhance blood-brain barrier penetration while minimizing systemic exposure . Combine this compound with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress synergistically . Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing intervals that sustain HDAC1 activation without hepatocyte damage .

Q. How can researchers address the lack of mechanistic clarity in this compound’s dual role as a free-radical scavenger and HDAC1 activator?

- Methodological Answer : Conduct dual-pathway inhibition experiments. For example, treat neuronal cultures with this compound alongside HDAC1 siRNA or free-radical scavengers (e.g., TEMPOL) to isolate each mechanism’s contribution to DNA repair . Time-course transcriptomic analysis (RNA-seq) can further delineate early-phase antioxidant effects versus late-phase epigenetic regulation .

Q. Research Design and Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous aging models?

- Methodological Answer : Use mixed-effects models to account for variability in age-related DNA damage baselines across cohorts . For non-linear dose responses, apply Bayesian hierarchical models to estimate posterior probabilities of efficacy and toxicity . Pair these with false discovery rate (FDR) corrections for high-throughput biomarker data (e.g., oxidative stress markers) .

Q. How should researchers validate this compound’s target engagement in human-derived neuronal cultures?

- Methodological Answer : Differentiate induced pluripotent stem cells (iPSCs) into cortical neurons and treat with this compound. Validate HDAC1 activation via Western blot (acetylated histone H3K9/K14) and comet assays for DNA repair efficiency . Compare results with postmortem brain tissue from AD patients to confirm translational relevance .

Q. Ethical and Translational Considerations

Q. What are the ethical implications of repurposing this compound given its historical hepatotoxicity?

- Methodological Answer : Prioritize in vitro hepatotoxicity screens and organ-on-a-chip models to preemptively address safety concerns . Transparently disclose risks in institutional review board (IRB) protocols for early-phase trials, emphasizing stringent liver function monitoring (e.g., ALT/AST levels) .

Properties

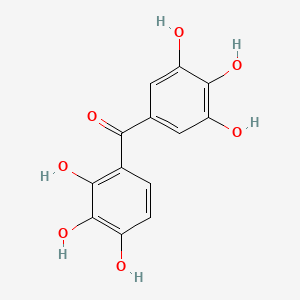

IUPAC Name |

(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044950 | |

| Record name | Exifone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52479-85-3, 72841-23-7 | |

| Record name | Exifone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exifone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exifone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exifone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXIFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.